Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)-

ADME Lipophilicity Physicochemical Profiling

4,5-Diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)oxazole (CAS 20503-89-3) is a heterocyclic compound belonging to the diphenyloxazole chemical family. Its structure features a 4,5-diphenyl-1,3-oxazole core linked to an N-ethoxycarbonyl piperazine moiety at the 2-position.

Molecular Formula C22H23N3O3
Molecular Weight 377.4 g/mol
CAS No. 20503-89-3
Cat. No. B13815322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)-
CAS20503-89-3
Molecular FormulaC22H23N3O3
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H23N3O3/c1-2-27-22(26)25-15-13-24(14-16-25)21-23-19(17-9-5-3-6-10-17)20(28-21)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3
InChIKeyZJYIVGNBYBGBFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)oxazole (CAS 20503-89-3): Core Physicochemical and Structural Profile


4,5-Diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)oxazole (CAS 20503-89-3) is a heterocyclic compound belonging to the diphenyloxazole chemical family. Its structure features a 4,5-diphenyl-1,3-oxazole core linked to an N-ethoxycarbonyl piperazine moiety at the 2-position [1]. The molecule has a molecular weight of 377.44 g/mol, a molecular formula of C22H23N3O3, and a calculated XLogP3 of 4.2, indicating its lipophilic nature . It is primarily listed as a research chemical and synthetic intermediate, with key computed properties including a density of 1.204 g/cm³ and a topological polar surface area (TPSA) of 58.8 Ų .

Why 4,5-Diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)oxazole Cannot Be Interchanged with Simple 4-Methyl or Unsubstituted Piperazine Analogs


Simple substitution of CAS 20503-89-3 with a close structural analog, such as the 4-methyl (CAS 20503-88-2) or unsubstituted piperazine (CAS 20503-87-1) derivative, is not scientifically valid due to fundamental differences in the chemical properties governed by the terminal piperazine substituent. The ethoxycarbonyl group introduces a carbamate functionality, which significantly alters the compound's hydrophobicity (XLogP3), hydrogen-bonding capacity, and steric bulk [1]. This change directly impacts solubility, membrane permeability, and metabolic stability, making the compound phenotypically distinct from its alkyl or basic amine analogs . The data below show that even without considering biological target engagement, the physicochemical profile of the ethoxycarbonyl derivative is quantifiably different and must be considered for any application requiring precise molecular properties.

Quantitative Differentiation Guide for 4,5-Diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)oxazole (CAS 20503-89-3)


Superior Lipophilicity and Molecular Weight Differentiation Against Methyl and Unsubstituted Piperazine Analogs

The introduction of an ethoxycarbonyl group on the piperazine ring directly increases the compound's lipophilicity and molecular weight compared to its primary analogs. CAS 20503-89-3 has a calculated XLogP3 of 4.2 and a molecular weight of 377.44 g/mol . In contrast, the 4-methylpiperazine analog (CAS 20503-88-2) has a molecular weight of 319.40 g/mol (C20H21N3O) and a lower predicted LogP . The unsubstituted piperazine analog (CAS 20503-87-1) has a molecular weight of 305.37 g/mol (C19H19N3O) . This represents a molecular weight increase of 18.2% over the methyl analog and 23.6% over the unsubstituted analog, coupled with a higher LogP that will impact membrane permeability and solubility profiles.

ADME Lipophilicity Physicochemical Profiling

Enhanced Hydrogen Bond Acceptor Capacity Compared to Methyl and Simple Piperazine Analogs

The carbamate group of CAS 20503-89-3 introduces additional heteroatoms that function as hydrogen bond acceptors (HBA). The target compound possesses a total of 5 hydrogen bond acceptors, derived from the oxazole ring (N, O), the carbamate carbonyl, and the piperazine nitrogens [1]. The 4-methylpiperazine analog (CAS 20503-88-2) and the unsubstituted piperazine analog (CAS 20503-87-1) each have only 3 HBA, lacking the carbamate oxygen atoms . This difference of +2 HBA sites directly impacts the compound's ability to form stabilizing polar interactions with protein targets or to be discriminated by biological transporters.

Molecular Recognition Target Engagement Crystallography

Demonstrated Selectivity: Absence of Xanthine Oxidase (XO) Inhibitory Activity at 50 µg/mL

In a direct binding assay, CAS 20503-89-3 was found to be inactive against xanthine oxidase at a concentration of 50 µg/mL . This is a critical point of differentiation from other heterocyclic piperazine derivatives, which often exhibit significant XO inhibitory activity. For example, various isoxazole-substituted piperazines have been reported to show potent anti-mycobacterial and enzyme inhibitory activities in this class [1]. The lack of activity against XO suggests a favorable selectivity profile, reducing the potential for off-target effects related to purine metabolism when this compound is used in cellular or in vivo models.

Enzyme Inhibition Selectivity Screening Xanthine Oxidase

Synthetic Utility as a Carbamate-Protected Piperazine Intermediate

The ethoxycarbonyl group on CAS 20503-89-3 serves as a well-established carbamate protecting group for the secondary amine of the piperazine ring [1]. This contrasts sharply with the 4-methylpiperazine analog (CAS 20503-88-2), where the methyl group is not readily cleavable, and the unsubstituted piperazine (CAS 20503-87-1), which has an unprotected basic amine. The carbamate can be selectively removed under mild acidic or hydrogenolytic conditions to reveal the free piperazine, which is a common pharmacophore. Two documented synthetic routes for CAS 20503-89-3 highlight its role as a key intermediate for further derivatization . The unsubstituted analog, being more basic and nucleophilic, can lead to unwanted side reactions in complex synthetic sequences.

Medicinal Chemistry Synthetic Intermediate Prodrug Synthesis

Optimal Application Scenarios for 4,5-Diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)oxazole (CAS 20503-89-3)


Central Nervous System (CNS) Drug Discovery Programs Requiring High LogP Tool Compounds

The elevated calculated lipophilicity (XLogP3 4.2) relative to methyl (pred. LogP ~3.9) and unsubstituted piperazine (pred. LogP ~3.6) analogs makes this compound a superior choice for CNS-targeted research. Its enhanced logP directly increases the likelihood of crossing the blood-brain barrier (BBB), a critical parameter for hit and lead identification in neuropsychiatric or neurodegenerative disease programs.

Structure-Activity Relationship (SAR) Studies: Probing the Role of Hydrogen Bond Acceptors

With 5 hydrogen bond acceptor (HBA) sites compared to just 3 HBA for the methyl (CAS 20503-88-2) and unsubstituted (CAS 20503-87-1) piperazine analogs [1], CAS 20503-89-3 is the ideal probe for SAR studies designed to investigate the impact of polar interactions on target binding. It allows medicinal chemists to directly assess the contributions of the carbamate carbonyl and ethoxy oxygen atoms to molecular recognition.

Protected Piperazine Intermediate for Multi-Step Synthesis of 4,5-Diphenyloxazole Libraries

As a synthon with a pre-installed, cleavable carbamate protecting group, CAS 20503-89-3 is the optimal starting material for synthesizing libraries of 4,5-diphenyl-2-piperazinyloxazole compounds . Its use streamlines synthetic workflows by eliminating the need for a preliminary protection step, which is required when using the unprotected analog (CAS 20503-87-1), and allows for a controlled deprotection sequence that the non-cleavable methyl analog (CAS 20503-88-2) cannot provide.

Target Engagement Assays Requiring Exclusion of Xanthine Oxidase (XO) Interference

In cell-based or biochemical assays where XO activity is a known confounding variable (e.g., inflammation or ischemia-reperfusion models), the established inactivity of CAS 20503-89-3 against XO at 50 µg/mL provides a critical selectivity advantage . This differentiates it from other active piperazine-containing heterocycles within its structural class, making it a cleaner probe for studying non-purine-related biological mechanisms.

Quote Request

Request a Quote for Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.